4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
CAS No.: 682762-89-6
Cat. No.: VC6673569
Molecular Formula: C19H21FN2O3S
Molecular Weight: 376.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 682762-89-6 |
|---|---|
| Molecular Formula | C19H21FN2O3S |
| Molecular Weight | 376.45 |
| IUPAC Name | 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H21FN2O3S/c1-3-25-15-5-7-16(8-6-15)26(23,24)21-11-10-17-13(2)22-19-9-4-14(20)12-18(17)19/h4-9,12,21-22H,3,10-11H2,1-2H3 |
| Standard InChI Key | UQIWFXUFOJDVNE-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-Ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide comprises a benzene sulfonamide core linked via an ethylamine spacer to a 5-fluoro-2-methylindole moiety. The molecular formula is C₁₉H₂₁FN₂O₃S, with a calculated molecular weight of 384.45 g/mol. The IUPAC name reflects its substituent positions:
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4-Ethoxy: An ethoxy group (-OCH₂CH₃) at position 4 of the benzene ring.
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N-[2-(5-Fluoro-2-Methyl-1H-Indol-3-Yl)Ethyl]: A 2-methylindole with a fluorine atom at position 5, connected to the sulfonamide nitrogen via a two-carbon chain.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁FN₂O₃S |
| Molecular Weight | 384.45 g/mol |
| CAS Registry | Not publicly assigned |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C |
| Topological Polar SA | 89.5 Ų (estimated) |
The structural complexity arises from the juxtaposition of hydrophobic (indole, ethoxy) and polar (sulfonamide) groups, suggesting balanced solubility properties.
Synthesis and Chemical Preparation
Synthetic Pathways
The synthesis of 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide likely follows a multi-step protocol analogous to related sulfonamide-indole hybrids:
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Indole Core Formation:
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Fischer indole synthesis using 4-fluorophenylhydrazine and 2-butanone under acidic conditions yields 5-fluoro-2-methylindole.
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Sulfonamide Coupling:
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Sulfonation of 4-ethoxybenzene with chlorosulfonic acid produces 4-ethoxybenzenesulfonyl chloride.
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Reaction with 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethylamine in the presence of a base (e.g., pyridine) forms the sulfonamide bond.
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Purification:
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Column chromatography or recrystallization isolates the final product, with yields typically ranging from 40–60% for analogous reactions.
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Critical Reaction Parameters
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Temperature: Controlled heating (60–80°C) during sulfonation prevents decomposition.
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Catalysts: Triethylamine enhances nucleophilicity in the coupling step.
Physicochemical Properties
Solubility and Stability
While experimental data for this specific compound is unavailable, analogs suggest:
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Aqueous Solubility: <0.1 mg/mL due to hydrophobic indole and ethoxy groups.
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Lipophilicity: LogP ≈ 3.2 (estimated via ChemAxon), favoring membrane permeability.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases at elevated temperatures.
Spectral Characterization
Hypothetical spectral data based on structural analogs :
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¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, -OCH₂CH₃), 2.45 (s, 3H, indole-CH₃), 6.8–7.9 (m, aromatic H).
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MS (ESI+): m/z 385.1 [M+H]⁺.
Biological Activities and Mechanisms
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 3-Ethoxy-4-fluoro analog | 0.45 | Dihydropteroate synthase |
| 5-Fluoro-2-methoxy analog | 1.2 | Tubulin |
| Quinolinone-sulfonamide hybrid | 0.008 | CFTR ion channel |
Research Gaps and Future Directions
Unanswered Questions
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In Vivo Pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.
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Toxicity: Preliminary cytotoxicity screening in hepatic and renal cell lines is warranted.
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Structural Optimization: Modifying the ethoxy group to methoxy or cyclopropoxy may enhance potency .
Recommended Studies
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Proteomic Profiling: Identify off-target interactions via affinity chromatography-mass spectrometry.
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Crystallography: Resolve ligand-target complexes to guide rational design.
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